Protogonyautoxin I is a natural product found in Dolichospermum circinale with data available.
Gonyautoxin viii
CAS No.: 80226-62-6
Cat. No.: VC0000120
Molecular Formula: C10H17N7O11S2
Molecular Weight: 475.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80226-62-6 |
---|---|
Molecular Formula | C10H17N7O11S2 |
Molecular Weight | 475.4 g/mol |
IUPAC Name | (2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
Standard InChI | InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26) |
Standard InChI Key | OKSSKVHGKYJNLL-UHFFFAOYSA-N |
SMILES | C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Canonical SMILES | C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Chemical Properties and Structure
Gonyautoxin viii possesses distinct chemical properties that influence its stability, solubility, and biological interactions. Understanding these properties is essential for both analytical detection and toxicological assessment.
Structural Comparison with Related Compounds
Table 1: Comparison of Gonyautoxin viii with Related Saxitoxin Compounds
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Gonyautoxin viii | 80226-62-6 | C10H17N7O11S2 | 475.4 | Contains two sulfate groups |
Saxitoxin (STX) | 35523-89-8 | C10H17N7O4 | 299.29 | Parent compound without sulfate groups |
Gonyautoxin 1 (GTX-1) | 60748-39-2 | C10H17N7O9S | 411.35 | Contains one sulfate group |
The structural variations between Gonyautoxin viii and other saxitoxin derivatives primarily involve differences in the oxidation state and substitution patterns around the core structure, which directly influence their biological activities and toxicity profiles .
Mechanism of Action
Gonyautoxin viii, like other saxitoxin derivatives, exerts its toxic effects through specific interactions with cellular components in the nervous system, particularly affecting neurotransmission processes.
Neurophysiological Effects
Gonyautoxin viii acts by binding to the α-subunit of voltage-dependent sodium channels in the nervous system. This binding prevents the generation and propagation of action potentials along nerve fibers, effectively blocking neural communication. The high affinity of saxitoxins for these channels results in rapid onset of neurological symptoms following exposure. The binding site for these toxins is located on the outer portion of the sodium channel pore, where they physically obstruct the passage of sodium ions necessary for depolarization.
Physiological Consequences
The physiological consequences of Gonyautoxin viii exposure manifest as a progressive neuromuscular paralysis due to the blockade of action potentials. Initially, this affects peripheral nerves and muscles, causing numbness and tingling sensations, followed by incoordination and weakness. In severe cases, the paralysis extends to respiratory muscles, potentially resulting in respiratory failure and death. The progression of symptoms reflects the compound's distribution and binding to sodium channels in different tissues, with critical effects occurring when respiratory function becomes compromised.
Toxicity and Health Effects
The toxicological profile of Gonyautoxin viii represents a critical aspect of its research importance, particularly regarding its potential impact on human and animal health through environmental exposure.
Clinical Manifestations
The clinical presentation of Gonyautoxin viii poisoning would follow the general pattern observed with saxitoxin intoxication. Symptoms typically begin with oral paresthesias (tingling or numbness around the mouth), which progress to the extremities. This is followed by incoordination, weakness, and in severe cases, respiratory paralysis . The onset of symptoms after exposure to saxitoxins and gonyautoxins can be rapid, particularly with parenteral exposure, but may be delayed for up to an hour with oral exposure . The progression and severity of symptoms correlate with the dose and route of administration.
Detection and Analysis Methods
Accurate detection and quantification of Gonyautoxin viii in various matrices presents analytical challenges that have been addressed through the development of specialized techniques.
Analytical Techniques
Detection of gonyautoxins, including Gonyautoxin viii, can be achieved using High Performance Liquid Chromatography (HPLC). This technique allows for separation of the various saxitoxin congeners based on their chemical properties. Additionally, immunological methods using monoclonal antibodies have been developed for detecting these compounds in environmental and biological samples. These analytical approaches are essential for monitoring toxin levels in potentially contaminated shellfish and water bodies, as well as for research purposes studying the distribution and dynamics of these compounds.
Research Applications
Despite its toxicity, Gonyautoxin viii holds significant value in various research fields, particularly those investigating neurophysiology, toxicology, and environmental monitoring.
Environmental Monitoring
Gonyautoxin viii serves as an important biomarker for monitoring harmful algal blooms and assessing the potential risk of paralytic shellfish poisoning in coastal areas. Detection of this and related compounds in water samples or shellfish tissues provides early warning of potential public health hazards, allowing for timely implementation of harvesting restrictions and other preventive measures. Ongoing research focuses on improving detection methodologies and understanding the environmental factors that influence toxin production by algal species.
Pharmacological Studies
The potent and specific activity of Gonyautoxin viii on sodium channels presents potential applications in pharmacological research, particularly in the development of analgesic compounds. While the high toxicity limits direct therapeutic use, structural studies of these compounds may inform the design of safer derivatives with preserved channel-blocking activity. Additionally, understanding the binding mechanisms may contribute to the development of antidotes or treatments for saxitoxin poisoning.
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